4-methyl-1-(2-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
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Overview
Description
4-methyl-1-(2-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 4-methyl-1-(2-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzyl and phenyl derivatives with hydrazine, followed by cyclization to form the pyrazole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and efficiency .
Chemical Reactions Analysis
4-methyl-1-(2-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-methyl-1-(2-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research has explored its potential as an anti-inflammatory and analgesic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 4-methyl-1-(2-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell division by targeting key proteins involved in the process. The compound’s anti-inflammatory effects are believed to result from its interaction with enzymes and receptors involved in the inflammatory response .
Comparison with Similar Compounds
4-methyl-1-(2-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can be compared with other similar compounds such as:
1-methyl-4-benzylpiperazine: A stimulant drug with similar structural features but different pharmacological effects.
4-methyl-2-biphenylcarbonitrile: A compound with similar aromatic characteristics but different functional groups and applications.
Properties
Molecular Formula |
C26H26N2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4-methyl-3,5-bis(4-methylphenyl)-1-[(2-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C26H26N2/c1-18-9-13-22(14-10-18)25-21(4)26(23-15-11-19(2)12-16-23)28(27-25)17-24-8-6-5-7-20(24)3/h5-16H,17H2,1-4H3 |
InChI Key |
CFGCGJACGKFXTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=CC=C3C)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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